2-Phenylisoindolin-1-imine hydrobromide
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Overview
Description
Preparation Methods
The synthesis of 2-Phenylisoindolin-1-imine hydrobromide typically involves the reaction of isoindoline derivatives with phenyl groups under specific conditions. One common method includes the use of hydrobromic acid as a reagent to form the hydrobromide salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Phenylisoindolin-1-imine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenylisoindolin-1-imine hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenylisoindolin-1-imine hydrobromide involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Phenylisoindolin-1-imine hydrobromide can be compared with other similar compounds, such as:
2-Phenylisoindoline: Similar in structure but lacks the imine group.
Isoindoline derivatives: Various derivatives with different substituents on the isoindoline ring.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to different heterocyclic systems. The uniqueness of this compound lies in its specific combination of the isoindoline ring with a phenyl group and an imine functionality, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCHXAVYCPWNAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610036 |
Source
|
Record name | 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27408-84-0 |
Source
|
Record name | 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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